Tris(methylamino)borane

Oxidation protection Graphite coatings High-temperature stability

Tris(methylamino)borane, also referred to as TMB or B(NHCH₃)₃, is a halogen-free, single-source molecular precursor for the synthesis of boron nitride (BN) ceramics and coatings. As an aminoborane, it provides both boron and nitrogen in a pre-bonded form, enabling polymer-derived ceramic (PDC) routes, chemical vapor deposition (CVD), and liquid impregnation-pyrolysis techniques.

Molecular Formula C3H12BN3
Molecular Weight 100.96 g/mol
CAS No. 7397-44-6
Cat. No. B15388924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(methylamino)borane
CAS7397-44-6
Molecular FormulaC3H12BN3
Molecular Weight100.96 g/mol
Structural Identifiers
SMILESB(NC)(NC)NC
InChIInChI=1S/C3H12BN3/c1-5-4(6-2)7-3/h5-7H,1-3H3
InChIKeyYBOTZJGFGTZTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(methylamino)borane (CAS 7397-44-6): A Boron Nitride Precursor with Quantifiable Advantages Over Chlorinated and Alternative Aminoborane Sources


Tris(methylamino)borane, also referred to as TMB or B(NHCH₃)₃, is a halogen-free, single-source molecular precursor for the synthesis of boron nitride (BN) ceramics and coatings [1]. As an aminoborane, it provides both boron and nitrogen in a pre-bonded form, enabling polymer-derived ceramic (PDC) routes, chemical vapor deposition (CVD), and liquid impregnation-pyrolysis techniques [2]. Unlike halide-based precursors (e.g., BCl₃, BF₃) that generate corrosive byproducts, TMB decomposes cleanly to yield amorphous or turbostratic BN, with residual carbon content that can be tuned via pyrolysis atmosphere [1]. This compound serves as a foundational reagent in advanced ceramics and protective coatings, where its specific thermochemical and processing characteristics create measurable differentiation from both closely related tris(alkylamino)boranes and alternative BN sources.

Why Tris(methylamino)borane Cannot Be Replaced by Generic Aminoboranes or Halide Precursors Without Performance Compromise


The physicochemical properties of tris(methylamino)borane—specifically its ceramic yield, carbon retention behavior, and oxidative protection capacity—diverge sharply from those of its closest analogs, including tris(dimethylamino)borane (TDMAB) and triethylborane [1]. While these compounds share a central boron atom and are often categorized together in procurement databases, their thermal decomposition pathways, byproduct evolution, and resultant BN ceramic quality differ in quantifiable ways that directly impact end-use performance [2]. For instance, TDMAB-based polymers exhibit ceramic yields ranging from 12% to 85% depending on co-reactants, whereas poly[tris(methylamino)borane] (PTMB) achieves yields of 60–74 wt% without requiring a secondary amine component [1]. Similarly, halide precursors such as BCl₃ introduce corrosive HCl gas during processing, necessitating expensive corrosion-resistant equipment and post-deposition purification steps—a burden eliminated with TMB's halogen-free decomposition [3]. The quantitative evidence presented below establishes that these are not merely incremental variations but performance-defining differentiators that render TMB uniquely suited for applications demanding high ceramic conversion efficiency, low residual carbon, and robust oxidation protection.

Quantitative Differentiation of Tris(methylamino)borane: Ceramic Yield, Oxidation Protection, and Carbon Impurity Control vs. Closest Analogs


Oxidation Protection: TMB-Derived BN Coatings Enhance Graphite Oxidation Resistance by 10× at 650°C vs. Uncoated Baselines

Tris(methylamino)borane-derived hexagonal boron nitride (h-BN) coatings demonstrate a substantial and quantifiable enhancement in oxidation resistance when applied to graphite substrates. In comparative oxidation tests, BN-coated graphite exhibited a 10-fold increase in oxidation resistance at 650°C and a 5-fold increase at 750°C relative to uncoated control specimens [1]. The coating, deposited via an impregnation-pyrolysis method using TMB as the single-source precursor, formed a compact h-BN layer 4–10 μm thick with strong interfacial bonding [1]. This performance differential is attributed to the dense, bubble-free microstructure achieved through the specific thermal conversion pathway of TMB, which contrasts with the more porous or less adherent coatings often obtained from alternative precursors [2].

Oxidation protection Graphite coatings High-temperature stability BN coatings

Ceramic Yield: Poly[tris(methylamino)borane] Achieves 60.2–74.4 wt% Yield at 900°C, Outperforming Select TDMAB-Based Polymer Systems

The ceramic yield of poly[tris(methylamino)borane] (PTMB) upon pyrolysis at 900°C ranges from 60.22 wt% (without NH₃ curing) to 74.4 wt% (with NH₃ curing) [1]. In contrast, condensation polymers derived from tris(dimethylamino)borane (TDMAB) with polyfunctional amines exhibit ceramic yields ranging from 12% (diethylenetriamine) to 85% (o-phenylenediamine) after pyrolysis at 800°C under vacuum [2]. While the upper bound of TDMAB-based systems can exceed that of PTMB, this is only achieved with specific, costly co-reactants (e.g., o-phenylenediamine), and the lower-bound performance (12%) is markedly inferior. PTMB's yield range of 60–74 wt% is achieved directly from the homopolymerized precursor without the need for an amine co-reactant, simplifying synthesis and reducing batch-to-batch variability [1]. Furthermore, TMB has been explicitly identified as giving 'the best ceramic yield' among aminoboranes evaluated as BN precursors in composite ceramic fabrication [3].

Preceramic polymers Ceramic yield Pyrolysis Boron nitride ceramics

Carbon Impurity Control: NH₃ Curing Removes 93 wt% of Carbon from PTMB at 600°C, Achieving 0.37 wt% Residual Carbon in Final BN Ceramic

The melt-processable poly[tris(methylamino)borane] (PTMB) system offers exceptional carbon removal capability when pyrolyzed under an ammonia atmosphere. Specifically, 93 wt% of the carbon present in the precursor is eliminated at 600°C, yielding a final pyrolyzed product at 900°C containing only 0.37 wt% carbon [1]. In contrast, pyrolysis under N₂ atmosphere fails to remove carbon effectively, leaving substantially higher carbon residues [1]. This carbon-removal behavior is superior to that observed for many other carbon-containing BN precursors, including borazine derivatives and TDMAB, which often require higher temperatures or more complex post-processing to achieve comparable carbon purity [2]. The resulting near-stoichiometric BN ceramic exhibits oxidation resistance up to 900°C in air, a property directly linked to low carbon and oxygen impurity levels [1].

Carbon impurity Stoichiometric BN Ammonia curing Preceramic polymer purification

Halogen-Free Processing: TMB Eliminates Corrosive HCl Byproducts, Preserving CVD Equipment Integrity vs. BCl₃-Based BN Deposition

Tris(methylamino)borane is a halogen-free molecular precursor, decomposing to yield BN with only methylamine and hydrogen as volatile byproducts [1]. This contrasts with the widely used boron trichloride (BCl₃) route, which generates corrosive hydrogen chloride (HCl) gas during CVD or ALD processes [2]. HCl not only attacks stainless steel reactor components, vacuum lines, and pumping systems but also necessitates costly scrubbing infrastructure and frequent maintenance [2]. The elimination of halogenated byproducts with TMB reduces capital equipment corrosion, extends component lifetimes, and lowers the total cost of ownership for BN thin-film deposition systems [1]. While other aminoboranes such as TDMAB also offer halogen-free processing, TMB's specific combination of favorable ceramic yield and carbon removal (as quantified in other evidence items) makes it the preferred halogen-free alternative when both equipment preservation and BN film quality are prioritized.

Halogen-free precursor CVD equipment corrosion Boron nitride films Green chemistry

Procurement-Driven Application Scenarios for Tris(methylamino)borane: Where Quantitative Differentiation Delivers Measurable Advantage


Oxidation-Resistant Coatings for Graphite Components in High-Temperature Aerospace and Nuclear Applications

Graphite crucibles, electrodes, and composite tooling used in aerospace and nuclear environments require oxidation protection at temperatures exceeding 600°C. TMB-derived BN coatings, applied via liquid impregnation and pyrolysis, provide a 10× improvement in oxidation resistance at 650°C and a 5× improvement at 750°C compared to uncoated graphite [1]. This quantifiable gain directly extends component service life and reduces replacement frequency in applications such as rocket nozzle liners, nuclear reactor moderator blocks, and high-temperature furnace furniture. Procurement of TMB over alternative BN precursors (e.g., BCl₃ or TDMAB) is justified by the combination of halogen-free processing (eliminating equipment corrosion) and the demonstrated 10× oxidation protection factor at 650°C [1].

High-Yield Synthesis of Stoichiometric Boron Nitride Ceramics via the Polymer-Derived Ceramics (PDC) Route

For the fabrication of complex-shaped BN ceramic components (e.g., crucibles, nozzles, insulators) using the PDC route, precursor ceramic yield is a primary cost driver. Poly[tris(methylamino)borane] (PTMB) delivers ceramic yields of 60.2–74.4 wt% at 900°C [2]. When cured in NH₃, 93 wt% of carbon is removed at 600°C, resulting in a final BN ceramic with only 0.37 wt% carbon [2]. This combination of high ceramic conversion efficiency and low residual carbon translates to reduced precursor consumption per unit mass of final ceramic, shorter pyrolysis cycles, and superior final material properties (e.g., oxidation resistance up to 900°C in air) [2]. In comparison, TDMAB-based systems require additional amine co-reactants to achieve comparable yields, adding process complexity and cost [3]. For industrial ceramic manufacturers, TMB offers a more straightforward, higher-yield pathway to near-stoichiometric BN components.

Halogen-Free CVD/ALD of Boron Nitride Thin Films for Semiconductor and Electronic Packaging

In semiconductor manufacturing, the use of halogenated precursors such as BCl₃ introduces HCl byproducts that corrode stainless steel gas lines, reaction chambers, and vacuum pumps, increasing maintenance costs and downtime [4]. Tris(methylamino)borane serves as a halogen-free alternative for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of BN dielectric layers, diffusion barriers, and passivation coatings. Its decomposition yields only volatile methylamine and hydrogen, preserving the integrity of expensive deposition equipment [5]. While TDMAB is also halogen-free, TMB's superior ceramic yield (60–74 wt% vs. TDMAB's wide 12–85% range dependent on co-reactants) and demonstrated capacity for producing low-carbon BN films (0.37 wt% residual carbon) make it the preferred selection for applications demanding both equipment longevity and high-purity BN films [2][3].

Sintering-Active BN Precursor for Si₃N₄-BN Composite Ceramics with Enhanced Density and Hardness

In the fabrication of machinable Si₃N₄-BN composite ceramics, TMB not only serves as the BN source but also acts as an in situ sintering aid, eliminating the need for traditional oxide additives (e.g., Y₂O₃, Al₂O₃) that can degrade high-temperature mechanical properties [6]. When TMB is thermolyzed in the presence of Si₃N₄ powder during hot-pressing, the resulting composite exhibits higher density and improved Vickers hardness compared to conventionally processed Si₃N₄-BN powder mixtures [6]. Furthermore, the use of TMB avoids the formation of oriented BN platelets, a microstructural feature that can compromise isotropic mechanical performance [6]. For ceramic component manufacturers, selecting TMB over alternative BN sources or pre-formed BN powders enables a simplified processing route that concurrently improves composite density, hardness, and microstructural uniformity.

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